4-(3-Hydrazinylpropyl)morpholine dihydrochloride
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Overview
Description
4-(3-Hydrazinylpropyl)morpholine dihydrochloride is a chemical compound with the molecular formula C7H19Cl2N3O and a molecular weight of 232.15 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties. This compound is typically available in the form of a white to off-white powder and is known for its stability under specific storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydrazinylpropyl)morpholine dihydrochloride involves the reaction of morpholine with 3-chloropropylhydrazine in the presence of a suitable solvent and catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is then purified through crystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydrazinylpropyl)morpholine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-(3-Hydrazinylpropyl)morpholine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-Hydrazinylpropyl)morpholine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. It can also form stable complexes with metal ions, which can influence its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Aminopropyl)morpholine
- 4-(3-Hydroxypropyl)morpholine
- 4-(3-Methylpropyl)morpholine
Comparison
4-(3-Hydrazinylpropyl)morpholine dihydrochloride is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological properties. Compared to similar compounds, it exhibits higher nucleophilicity and the ability to form stable complexes with metal ions. These properties make it particularly useful in specific research and industrial applications .
Properties
IUPAC Name |
3-morpholin-4-ylpropylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O.2ClH/c8-9-2-1-3-10-4-6-11-7-5-10;;/h9H,1-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWMZJPNEZPPJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185292-74-3 |
Source
|
Record name | 4-(3-hydrazinylpropyl)morpholine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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